N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)
Brand Name: Vulcanchem
CAS No.: 117778-38-8
VCID: VC3006153
InChI: InChI=1S/C15H22N5O7P/c21-11-9(5-26-28(23,24)25)27-15(12(11)22)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-22H,1-5H2,(H,16,17,19)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1
SMILES: C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O
Molecular Formula: C15H22N5O7P
Molecular Weight: 415.34 g/mol

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)

CAS No.: 117778-38-8

Cat. No.: VC3006153

Molecular Formula: C15H22N5O7P

Molecular Weight: 415.34 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) - 117778-38-8

Specification

CAS No. 117778-38-8
Molecular Formula C15H22N5O7P
Molecular Weight 415.34 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C15H22N5O7P/c21-11-9(5-26-28(23,24)25)27-15(12(11)22)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-22H,1-5H2,(H,16,17,19)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1
Standard InChI Key ZLXWBMMFOMQXRH-SDBHATRESA-N
Isomeric SMILES C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O
SMILES C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O
Canonical SMILES C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Identity

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) is characterized by its unique molecular structure featuring a cyclopentyl group attached to the adenine base and a dihydrogen phosphate moiety at the 5' position of the ribose sugar. This structural configuration is central to its biological activity and receptor specificity. The compound is identified by several key parameters that define its molecular identity:

PropertyValue
CAS Number117778-38-8
Molecular FormulaC15H22N5O7P
Molecular Weight415.34 g/mol
IUPAC Name[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

The compound belongs to a class of modified nucleosides designed to interact with specific biological targets . Its structure contains four defined atom stereocenters, which contribute to its three-dimensional configuration and influence its binding characteristics with receptor proteins .

Physical and Chemical Properties

Understanding the physicochemical properties of N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) is essential for evaluating its potential applications in research and drug development. The compound exhibits several key properties that influence its behavior in biological systems:

PropertyValueSignificance
XLogP3-1.6Indicates hydrophilicity, affecting absorption and distribution
Hydrogen Bond Donor Count5Influences binding interactions with receptors
Hydrogen Bond Acceptor Count11Affects molecular recognition and binding affinity
Rotatable Bond Count6Impacts molecular flexibility and conformational adaptability
Topological Polar Surface Area172 ŲRelates to membrane permeability and bioavailability

Biological Activity

Adenosine Receptor Pharmacology

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) exhibits significant biological activity primarily through its interaction with adenosine receptors, a family of G protein-coupled receptors that mediate various physiological responses to adenosine. The compound demonstrates particularly high affinity for specific adenosine receptor subtypes, making it a valuable tool in receptor-specific studies.

The adenosine receptor system consists of four main subtypes (A1, A2A, A2B, and A3), each with distinct distribution patterns and signaling mechanisms. N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) shows preferential binding to A1 and A3 receptor subtypes, influencing various cellular signaling pathways associated with these receptors.

Receptor Selectivity Profile

The receptor binding profile of N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) demonstrates notable selectivity, making it valuable for investigating specific adenosine receptor functions:

  • High affinity for A1 adenosine receptors, which are widely distributed in the central nervous system and peripheral tissues

  • Significant binding to A3 adenosine receptors, which play roles in inflammatory responses and cell proliferation

  • Less pronounced activity at A2A and A2B receptor subtypes

This selective receptor profile enables researchers to isolate and study the specific functions of different adenosine receptor subtypes, particularly in complex physiological systems where multiple receptor types may be present.

Signaling Mechanisms

Upon binding to adenosine receptors, N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) initiates various intracellular signaling cascades that contribute to its biological effects. The compound's interaction with A1 receptors typically results in:

  • Inhibition of adenylyl cyclase, reducing cAMP production

  • Activation of potassium channels

  • Inhibition of calcium channels

  • Modulation of neurotransmitter release and synaptic plasticity

These signaling mechanisms underlie many of the compound's observed effects in neuronal systems and other tissues expressing adenosine receptors.

Physiological Effects and Therapeutic Applications

Neurological Implications

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)'s activity at adenosine receptors makes it particularly relevant for neurological research and potential therapeutic applications. The compound influences several key neurological processes:

The compound's effects on neurotransmission involve modulation of several key neurotransmitters, including noradrenaline, which has been studied in the context of purinergic modulation . Through its action on adenosine receptors, particularly the A1 subtype, the compound can influence neurotransmitter release at synapses, potentially affecting cognitive functions, sleep regulation, and neuroprotection.

Cardiovascular Effects

Adenosine receptors, particularly the A1 subtype, play significant roles in cardiovascular physiology. N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) demonstrates several cardiovascular effects that may have therapeutic implications:

  • Negative chronotropic effect (heart rate reduction)

  • Negative dromotropic effect (slowed AV nodal conduction)

  • Coronary vasodilation

  • Protection against ischemia-reperfusion injury

These effects position the compound as a potential therapeutic agent or research tool for investigating cardiovascular conditions, particularly those involving cardiac rhythm abnormalities or ischemic damage.

Synthetic Approaches and Production

Synthetic Pathways

The synthesis of N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) involves specialized organic chemistry techniques to achieve the desired structural configuration with appropriate stereochemistry. Key synthetic steps typically include:

  • Modification of the adenine base with the cyclopentyl group

  • Protection and deprotection strategies for selective functionalization

  • Phosphorylation of the 5' hydroxyl group

  • Purification procedures to obtain the compound with high purity

These synthetic approaches require careful control of reaction conditions to ensure stereochemical integrity and avoid unwanted side reactions, particularly during the phosphorylation step.

Quality Control and Characterization

Production of high-quality N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) for research applications requires rigorous analytical characterization. Common analytical methods employed include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight confirmation

  • X-ray crystallography for three-dimensional structural determination

These analytical techniques ensure the identity, purity, and structural integrity of the synthesized compound, which is critical for reliable research outcomes .

Comparative Analysis with Related Compounds

Structure-Activity Relationships

The structural features of N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) can be compared with related adenosine derivatives to understand structure-activity relationships. Key structural elements that influence activity include:

  • The cyclopentyl substitution at the N6 position, which enhances receptor specificity compared to unsubstituted adenosine

  • The phosphate group at the 5' position, which affects pharmacokinetic properties and potentially enhances affinity for certain targets

  • The stereochemistry of the ribose moiety, which is crucial for receptor recognition

These structural comparisons provide insights into how specific molecular modifications influence receptor binding and biological activity, guiding the design of novel compounds with enhanced properties.

Related Adenosine Derivatives

Several adenosine derivatives share structural similarities with N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) but exhibit different pharmacological profiles:

  • N-Cyclopentyladenosine (CPA): The parent compound without the phosphate group, showing high A1 receptor selectivity

  • 2-Chloro-N6-cyclopentyladenosine (CCPA): A chlorinated derivative with enhanced A1 selectivity

  • N6-Cyclohexyladenosine (CHA): A related compound with a cyclohexyl rather than cyclopentyl substituent

Understanding the pharmacological differences between these related compounds provides valuable insights into the importance of specific structural features for receptor interactions and biological activity.

Research Applications

Biochemical Studies

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) serves as an important tool in biochemical research, particularly for studying adenosine receptor signaling pathways. The compound is utilized in various experimental paradigms:

  • Receptor binding assays to characterize adenosine receptor pharmacology

  • Signal transduction studies examining G-protein coupling and downstream effects

  • Electrophysiological investigations of neuronal activity and synaptic transmission

  • Metabolic studies exploring nucleotide metabolism and phosphorylation pathways

These applications have contributed significantly to our understanding of purinergic signaling systems and their involvement in various physiological and pathological conditions.

Pharmacological Probes

As a selective adenosine receptor ligand, N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) functions as a valuable pharmacological probe for investigating receptor-specific functions in complex biological systems. Research applications include:

  • Delineating the roles of specific adenosine receptor subtypes in physiological processes

  • Investigating receptor-mediated effects in tissue and organ systems

  • Evaluating potential therapeutic applications in various disease models

  • Exploring structure-activity relationships in adenosine receptor pharmacology

The compound's specific receptor binding profile makes it particularly useful for discriminating between different adenosine receptor subtypes, which often exhibit overlapping functions in physiological systems.

Drug Development Considerations

Pharmacokinetic Properties

The pharmacokinetic profile of N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) significantly influences its potential as a therapeutic agent. Key considerations include:

  • The presence of the phosphate group likely affects absorption and distribution properties

  • Potential metabolism by phosphatases and nucleoside metabolizing enzymes

  • Hydrophilic nature (as indicated by negative XLogP3) suggesting limited blood-brain barrier penetration without specialized delivery systems

  • Likely predominant renal clearance due to its hydrophilic characteristics

These pharmacokinetic factors must be carefully considered when evaluating the compound's therapeutic potential and designing appropriate delivery strategies.

Lead Compound Status

N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate) serves as a lead molecule for developing drugs targeting specific adenosine receptors, particularly for neurological and cardiovascular disorders. As a lead compound, it provides a structural foundation for medicinal chemistry efforts aimed at:

  • Enhancing receptor selectivity

  • Improving pharmacokinetic properties

  • Reducing potential side effects

  • Optimizing therapeutic efficacy

These development efforts require systematic modification of the molecular structure guided by detailed structure-activity relationship studies and computational modeling approaches.

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